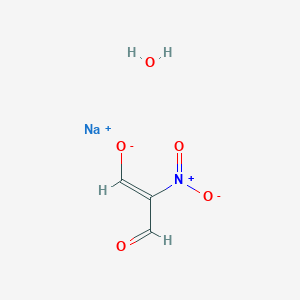![molecular formula C17H12F4N2O4S B2772861 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide CAS No. 899757-50-7](/img/structure/B2772861.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains a benzo[d]isothiazol-2(3H)-one 1,1-dioxide group, a common motif in pharmaceutical chemistry . It also contains a trifluoromethyl group, which is often used in drug design to improve stability and lipophilicity.
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a benzo[d]isothiazol-2(3H)-one 1,1-dioxide with a 4-fluoro-3-(trifluoromethyl)phenyl)propanamide. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]isothiazol-2(3H)-one 1,1-dioxide ring system, along with a trifluoromethyl group attached to a phenyl ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzo[d]isothiazol-2(3H)-one 1,1-dioxide group might undergo reactions typical of heterocycles, while the trifluoromethyl group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonists
This class of compounds, including structurally related antagonists, has been shown to have high affinity and oral activity, with potential implications in treating emesis and depression. They are characterized by their solubility, efficacy in pre-clinical tests, and long duration of action, suggesting their utility in clinical settings for various conditions related to the neurokinin-1 receptor (Harrison et al., 2001).
Antioxidant and Anticancer Activity
Compounds with similar structures have demonstrated significant antioxidant activity, surpassing well-known antioxidants like ascorbic acid in some cases. Furthermore, their anticancer activity was tested against human glioblastoma and triple-negative breast cancer cell lines, with certain derivatives showing notable cytotoxicity. This highlights their potential in developing new therapeutic strategies against cancer (Tumosienė et al., 2020).
Selective Androgen Receptor Modulators (SARMs)
Research into SARMs, including compounds with similar structural features, explores their pharmacokinetics, metabolism, and potential for treating androgen-dependent diseases. These studies provide insights into the ideal pharmacokinetic characteristics for preclinical development, showcasing the therapeutic promise of SARMs in benign hyperplasia and possibly other conditions (Wu et al., 2006).
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
Novel derivatives incorporating specific structural motifs have been investigated as potent and selective inhibitors of DPP-4, an enzyme implicated in glucose metabolism and diabetes. These inhibitors have shown promise in reducing blood glucose levels, indicating potential applications in diabetes management (Nitta et al., 2012).
Trifluoromethylthiolation Reagents
Studies on electrophilic reagents for trifluoromethylthiolation highlight the importance of introducing the trifluoromethylthio group into drug molecules, enhancing their chemical and metabolic stability. This research is crucial for the development of new drugs with improved pharmacokinetic properties (Shao et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N2O4S/c18-13-6-5-10(9-12(13)17(19,20)21)22-15(24)7-8-23-16(25)11-3-1-2-4-14(11)28(23,26)27/h1-6,9H,7-8H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFRDEQVONEMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2772778.png)
![Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate](/img/structure/B2772780.png)

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2772786.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2772788.png)


![1-phenyl-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2772793.png)
![N-(3,4-diethoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2772794.png)
![2-bromo-7-nitro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B2772795.png)
![3,5-dichloro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2772796.png)


![2-cyano-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2772800.png)